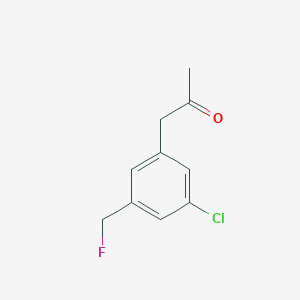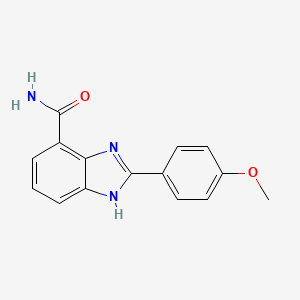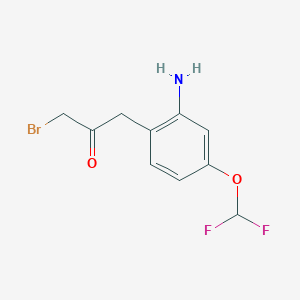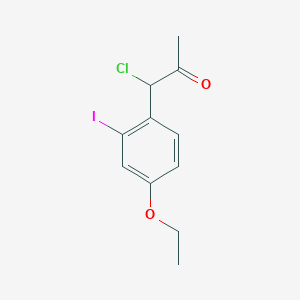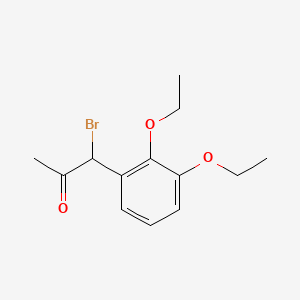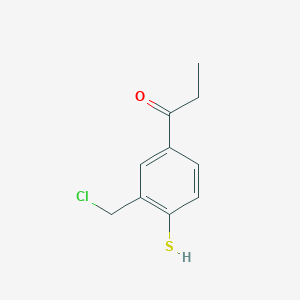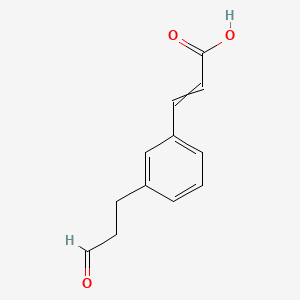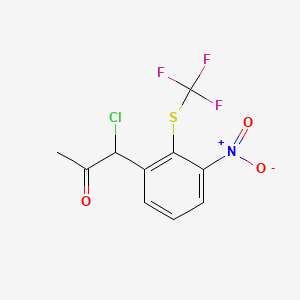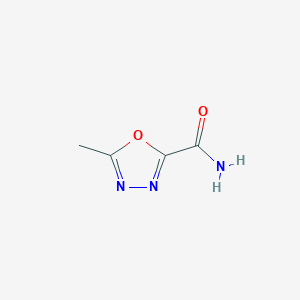
5-Methyl-1,3,4-oxadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxamide typically involves the reaction of methyl hydrazine with carbonyl compounds under acidic or basic conditions. One common method includes the cyclization of N-acylhydrazones in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and reaction time to optimize the cyclization step and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
5-Methyl-1,3,4-oxadiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of agrochemicals and as a precursor for high-energy materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar applications but different electronic properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, offering different reactivity and biological activity.
1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.
Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-carboxamide stands out due to its balanced electronic properties, making it versatile for various chemical modifications and applications. Its ability to form stable derivatives with diverse biological activities highlights its potential in drug discovery and material science .
Properties
CAS No. |
99367-45-0 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C4H5N3O2/c1-2-6-7-4(9-2)3(5)8/h1H3,(H2,5,8) |
InChI Key |
PZBXSAFDGUFOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



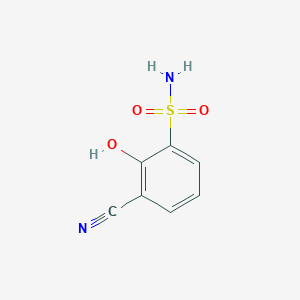
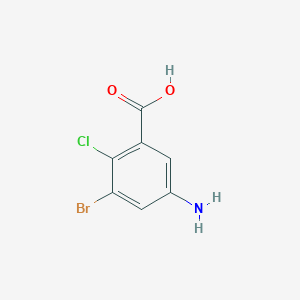

![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
